molecular formula C22H23NO4 B584486 JWH 250 N-pentanoic acid metabolite CAS No. 1379604-65-5

JWH 250 N-pentanoic acid metabolite

Cat. No.: B584486
CAS No.: 1379604-65-5
M. Wt: 365.4 g/mol
InChI Key: ZJUJIZZOEBFIKY-UHFFFAOYSA-N
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Description

JWH 250 N-pentanoic acid metabolite: is a chemical compound derived from JWH 250, a synthetic cannabinoid. This metabolite is formed when JWH 250 undergoes metabolic processes in the body. It is structurally characterized by the presence of a pentanoic acid group attached to the indole core of JWH 250. This compound is primarily used in forensic and toxicological research to detect the presence of JWH 250 in biological samples .

Safety and Hazards

This material should be considered hazardous until information to the contrary becomes available. It is advised not to ingest, swallow, or inhale. It should not get in eyes, on skin, or on clothing. Thorough washing is recommended after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 250 N-pentanoic acid metabolite typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

JWH 250 N-pentanoic acid metabolite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of JWH 250 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors in the body. The metabolite binds to these receptors, particularly the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the physiological and psychoactive effects associated with synthetic cannabinoids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 250 N-pentanoic acid metabolite is unique due to its specific structural modifications, which influence its binding affinity and activity at cannabinoid receptors. Compared to other similar metabolites, it may exhibit different pharmacokinetic properties and metabolic stability .

Properties

IUPAC Name

5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-27-21-11-5-2-8-16(21)14-20(24)18-15-23(13-7-6-12-22(25)26)19-10-4-3-9-17(18)19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUJIZZOEBFIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017817
Record name JWH-250 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379604-65-5
Record name JWH-250 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 5-(3-(2-(2-methoxyphenyl)acetyl)-1H-indol-1-yl)pentanoate [Ethyl N-(carboxybutyrate) JWH-250] 7 (856 mg, 2.18 mmol) was dissolved in tertahydrofuran (15 ml) and water (15 ml) was added followed by potassium hydroxide (287 mg, 4.36 mmol). The reaction mixture was stirred at room temperature overnight. The solvent was removed in vacuo, the residue was acidified to pH 3 and extracted three times with ethyl acetate (3×50 ml). The organic fractions were combined, dried over sodium sulphate and concentrated under vacuo. The residue was purified by column chromatography (silica gel, 50%-100% ethyl acetate in hexane) and then recrystalised from ethylacetate/hexane to give 565 mg (71%) 5-(3-(2-(2-methoxyphenyl)acetyl)-1H-indol-1-yl)pentanoic acid [N-(carboxybutyric acid) JWH-250] (Hapten 2) as a white solid.
Name
Ethyl 5-(3-(2-(2-methoxyphenyl)acetyl)-1H-indol-1-yl)pentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7
Quantity
856 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
287 mg
Type
reactant
Reaction Step Two

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